molecular formula C21H44O10S B1464799 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-thiol CAS No. 651042-85-2

2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-thiol

Cat. No.: B1464799
CAS No.: 651042-85-2
M. Wt: 488.6 g/mol
InChI Key: GTRZIOCTKZBYHK-UHFFFAOYSA-N
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Description

2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-thiol is a complex organic compound characterized by its long chain structure with multiple ether linkages and a terminal thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-thiol typically involves the stepwise addition of ethylene oxide units to a thiol-terminated initiator. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product with high purity. Common reagents used in this synthesis include ethylene oxide, a thiol initiator, and a catalyst such as potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The process involves the continuous addition of ethylene oxide to the thiol initiator in the presence of a catalyst, followed by purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The disulfide bond can be reduced back to the thiol group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked compounds.

    Reduction: Regeneration of the thiol group.

    Substitution: Formation of thioethers or thioesters.

Scientific Research Applications

2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Employed in the modification of proteins and peptides through thiol-ene reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of specialty polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-thiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that can alter their function. This property is exploited in bioconjugation techniques and the development of targeted therapies.

Comparison with Similar Compounds

Similar Compounds

    2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-amine: Similar structure but with an amine group instead of a thiol group.

    2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-alcohol: Contains an alcohol group instead of a thiol group.

    2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-carboxylic acid: Features a carboxylic acid group in place of the thiol group.

Uniqueness

The uniqueness of 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-thiol lies in its thiol group, which imparts distinct reactivity compared to its analogs. The thiol group allows for specific interactions with electrophilic centers, making it valuable in applications requiring selective modification of biomolecules.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O10S/c1-22-2-3-23-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32/h32H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRZIOCTKZBYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694732
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651042-85-2
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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